molecular formula C10H10O B14734459 6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene CAS No. 3199-85-7

6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene

Cat. No.: B14734459
CAS No.: 3199-85-7
M. Wt: 146.19 g/mol
InChI Key: NERZWZQNSRXDMH-UHFFFAOYSA-N
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Description

6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C10H10O It is a derivative of indeno[1,2-b]oxirene, characterized by the presence of a methyl group at the 6a position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with oxidizing agents to form the oxirene ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene is unique due to the presence of the methyl group at the 6a position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

CAS No.

3199-85-7

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

6a-methyl-1a,6-dihydroindeno[1,2-b]oxirene

InChI

InChI=1S/C10H10O/c1-10-6-7-4-2-3-5-8(7)9(10)11-10/h2-5,9H,6H2,1H3

InChI Key

NERZWZQNSRXDMH-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=CC=CC=C3C1O2

Origin of Product

United States

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